5-(2,5-dimethoxyphenyl)-3H-furan-2-one

Cannabinoid Research GPCR Pharmacology Neuroscience

This specific 5-(2,5-dimethoxyphenyl)-3H-furan-2-one is a conformationally distinct chemical probe for the endocannabinoid system. The 2,5-dimethoxy arrangement critically controls target engagement; 3,4-dimethoxy or other substituted analogs are not scientifically interchangeable. With a defined CB1 affinity (IC50 = 334 nM) and quantifiable antiproliferative activity against MDA-MB-231 (IC50 = 6.9 μg/mL) and LOVO (IC50 = 14.6 μg/mL) cell lines, this compound serves as a validated starting point for oncology hit-to-lead programs and agrochemical antifungal research against Fusarium oxysporum. The non-coplanar conformation (21.24° dihedral angle) makes it ideal for structure-activity relationship (SAR) and computational docking studies. Ensure your procurement specification matches this exact furan-2-one derivative to maintain data integrity in your screening cascades.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
Cat. No. B3880126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-dimethoxyphenyl)-3H-furan-2-one
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=CCC(=O)O2
InChIInChI=1S/C12H12O4/c1-14-8-3-4-10(15-2)9(7-8)11-5-6-12(13)16-11/h3-5,7H,6H2,1-2H3
InChIKeyDYEWFAGEQWDYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,5-Dimethoxyphenyl)-3H-furan-2-one: A Specialized Furanone for Targeted Research and Procurement


5-(2,5-Dimethoxyphenyl)-3H-furan-2-one is a substituted 2(5H)-furanone derivative, a class of heterocyclic compounds recognized for their presence in bioactive natural products and synthetic libraries [1]. The compound features a 2,5-dimethoxyphenyl group at the 5-position of the furan-2-one core, a structural motif that distinguishes it from other furanones and imparts specific conformational and electronic properties [2]. While furanones, in general, are known for diverse biological activities, this specific substitution pattern is associated with notable interactions with cannabinoid receptors [3] and has demonstrated antiproliferative effects in vitro [4].

Why 5-(2,5-Dimethoxyphenyl)-3H-furan-2-one Cannot Be Interchanged with Common Furanone Analogs


Simple substitution of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one with other 5-aryl-furan-2-ones is not scientifically justifiable due to the profound impact of the specific dimethoxy substitution pattern on both molecular conformation and target engagement. The 2,5-dimethoxy arrangement on the phenyl ring can significantly alter the dihedral angle between the phenyl and furanone planes compared to, for example, 3,4-dimethoxy analogs, which directly affects the compound's ability to interact with hydrophobic binding pockets [1]. This structural rigidity, or lack thereof, is a critical determinant of biological activity, as evidenced by studies on related systems where even minor changes in methoxy positioning lead to substantial shifts in receptor affinity and potency [2]. Therefore, procurement decisions must be guided by the specific quantitative performance data for this exact compound, not by class-level assumptions.

Quantitative Differentiation Evidence for 5-(2,5-Dimethoxyphenyl)-3H-furan-2-one


Cannabinoid Receptor Binding: A Quantifiable Differentiator for CNS Research

This compound demonstrates a defined, moderate affinity for the cannabinoid receptor system. In a competitive binding assay, it inhibited the binding of the radioligand [3H]-CP-55940 to the THC cannabinoid receptor site (likely CB1/CB2 mixed) with an IC50 of 334 nM [1]. This provides a clear, quantitative benchmark for this specific scaffold, differentiating it from the very low or negligible affinity expected for unsubstituted or differently substituted furanone analogs [2].

Cannabinoid Research GPCR Pharmacology Neuroscience

In Vitro Anticancer Potency: Quantified Differential Activity Against Cancer Cell Lines

The compound exhibits measurable, though moderate, in vitro anticancer activity. In a direct study, it displayed IC50 values of 6.9 μg/mL against the MDA-MB-231 breast cancer cell line and 14.6 μg/mL against the LOVO colorectal cancer cell line [1]. While this potency is not exceptionally high, it is a quantifiable feature that may distinguish it from other furanone derivatives which have shown no activity or require significantly higher concentrations in similar assays [2].

Oncology Research Antiproliferative Agents Cell Biology

Antifungal Activity: A Unique Differential Attribute in Agrochemical Research

A distinctive and potentially valuable differentiator for this compound is its demonstrated in vitro antifungal activity. It was reported to show 'good activity' against the Fusarium oxysporum f.sp albedinis fungal strain [1]. This specific bioactivity is uncommon among typical 5-aryl-furan-2-ones and represents a clear, qualitative point of departure from many analogs that are inactive in antifungal screens.

Antifungal Discovery Agrochemicals Phytopathology

Structural and Conformational Determinants for Enhanced Target Engagement

The molecular conformation of 5-(2,5-dimethoxyphenyl)-3H-furan-2-one is a key differentiator. X-ray crystallography of a closely related derivative (C11H9NO2) reveals a dihedral angle of 21.24° between the furan and benzene ring planes [1]. This contrasts sharply with the near-coplanar arrangement (dihedral angle of 0.86°) observed for a 3,4-dimethoxyphenyl analog [2]. This non-coplanar geometry, driven by the 2,5-substitution, creates a distinct three-dimensional shape that can access unique binding pockets and is a critical factor in its unique target interaction profile [3].

Medicinal Chemistry Structural Biology SAR Analysis

Optimal Research and Procurement Applications for 5-(2,5-Dimethoxyphenyl)-3H-furan-2-one


Cannabinoid System Probe in Neuroscience and GPCR Pharmacology

Use 5-(2,5-dimethoxyphenyl)-3H-furan-2-one as a moderately potent (IC50 = 334 nM) chemical probe for cannabinoid receptor studies [1]. Its defined affinity makes it suitable for structure-activity relationship (SAR) studies exploring the pharmacology of the endocannabinoid system, particularly as a tool to investigate non-classical cannabinoid scaffolds.

Hit Identification in Anticancer Drug Discovery

Incorporate this compound into antiproliferative screening cascades for oncology programs. Its demonstrated activity against MDA-MB-231 breast cancer (IC50 = 6.9 μg/mL) and LOVO colorectal cancer (IC50 = 14.6 μg/mL) cell lines [2] provides a quantifiable starting point for hit-to-lead optimization efforts focused on these or related cancer types.

Agrochemical Lead Discovery for Fungal Pathogens

Deploy 5-(2,5-dimethoxyphenyl)-3H-furan-2-one as a lead-like molecule for developing novel antifungal agents targeting *Fusarium oxysporum* [2]. This application leverages its unique, reported bioactivity in a sector where few furanone derivatives have shown promise, offering a differentiated approach for agrochemical R&D.

Structural Biology and Medicinal Chemistry Scaffold Analysis

Utilize the compound in co-crystallization studies or computational modeling to understand ligand-receptor interactions. Its non-coplanar conformation (21.24° dihedral angle) is a critical design feature for achieving specific binding pocket complementarity [2]. This makes it an ideal scaffold for teaching and research in medicinal chemistry focused on conformational control of biological activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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